molecular formula C6H7FN2O4 B12365720 Methyl 5-fluoro-2,6-dioxo-1,3-diazinane-4-carboxylate

Methyl 5-fluoro-2,6-dioxo-1,3-diazinane-4-carboxylate

Cat. No.: B12365720
M. Wt: 190.13 g/mol
InChI Key: IXRNETXGKUOZAO-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2,6-dioxo-1,3-diazinane-4-carboxylate is a chemical compound with the molecular formula C6H5FN2O4 It is a derivative of uracil, a pyrimidine nucleobase found in RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoro-2,6-dioxo-1,3-diazinane-4-carboxylate typically involves the fluorination of a uracil derivative. One common method is the reaction of 5-fluorouracil with methyl chloroformate under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-2,6-dioxo-1,3-diazinane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 5-fluoro-2,6-dioxo-1,3-diazinane-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an antiviral or anticancer agent due to its structural similarity to nucleobases.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-2,6-dioxo-1,3-diazinane-4-carboxylate involves its interaction with biological molecules. It can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking their active sites. This inhibition can disrupt essential biochemical pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A well-known anticancer drug that shares structural similarities with Methyl 5-fluoro-2,6-dioxo-1,3-diazinane-4-carboxylate.

    Methyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate: Another uracil derivative with similar properties and applications.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H7FN2O4

Molecular Weight

190.13 g/mol

IUPAC Name

methyl 5-fluoro-2,6-dioxo-1,3-diazinane-4-carboxylate

InChI

InChI=1S/C6H7FN2O4/c1-13-5(11)3-2(7)4(10)9-6(12)8-3/h2-3H,1H3,(H2,8,9,10,12)

InChI Key

IXRNETXGKUOZAO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(C(=O)NC(=O)N1)F

Origin of Product

United States

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